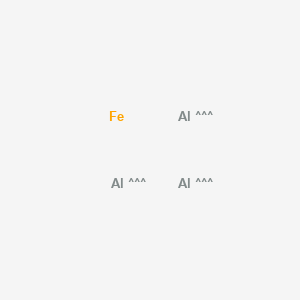
Iron aluminide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron aluminide is an intermetallic compound composed of iron and aluminum. These compounds typically contain around 18% or more aluminum. Iron aluminides are known for their excellent resistance to oxidation and sulfur, comparable strength to steel alloys, and low material costs. their low ductility and susceptibility to hydrogen embrittlement pose challenges for their use in structural applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Iron aluminide can be synthesized through various methods, including direct melting of iron and aluminum. This exothermic reaction is economical but requires careful control to avoid hydrogen generation, which can lead to gas voids in the material. Blowing with argon or vacuum melting can alleviate this issue .
Industrial Production Methods: Industrial production methods for this compound include isostatic pressing and sintering in a vacuum, arc and plasma spraying, electroslag remelting, and self-propagating high-temperature synthesis. These methods aim to produce high-quality intermetallic compounds with desirable mechanical and operating properties .
Chemical Reactions Analysis
Types of Reactions: Iron aluminide undergoes various chemical reactions, including oxidation and reduction. The reaction between aluminum and iron to form this compound is exothermic. The compound also exhibits good resistance to sulfide and oxidation .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include aluminum and iron. The reaction conditions often involve high temperatures and controlled atmospheres to prevent hydrogen embrittlement .
Major Products Formed: The major products formed from the reactions involving this compound include various phases such as FeAl, Fe3Al, Fe5Al8, FeAl2, Fe2Al5, and Fe4Al13. These phases exhibit different properties, with aluminum-rich phases showing high brittleness .
Scientific Research Applications
Iron aluminides have been extensively studied since the 1930s due to their excellent oxidation resistance. Their low production cost, low density, high strength-to-weight ratios, good wear resistance, and resistance to high-temperature oxidation and sulfurization make them attractive substitutes for stainless steel in industrial applications .
Applications in Industry:
Brake Disks: Used in windmills and trucks.
Filtration Systems: Employed in refineries and fossil power plants.
Transfer Rolls: Utilized for hot-rolled steel strips.
Ethylene Crackers and Air Deflectors: Used for burning high-sulfur coal.
Mechanism of Action
The mechanism by which iron aluminide exerts its effects is primarily due to its crystal lattice structure and the formation of aluminum oxide on its surface. This oxide layer provides excellent corrosion resistance. The addition of elements such as chromium can improve ductility by facilitating dislocation cross-slipping and reducing hydrogen embrittlement .
Comparison with Similar Compounds
Iron aluminide is unique due to its combination of low cost, high strength-to-weight ratio, and excellent oxidation resistance. Similar compounds include:
Nickel aluminide: Known for its high-temperature strength and oxidation resistance.
Titanium aluminide: Noted for its lightweight and high-temperature stability.
Cobalt aluminide: Recognized for its wear resistance and high-temperature strength.
This compound stands out due to its lower cost and ease of production compared to these similar compounds.
Properties
InChI |
InChI=1S/3Al.Fe |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXVAJQDLVNWPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Al].[Al].[Al].[Fe] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al3Fe |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12004-62-5 |
Source


|
| Record name | Aluminium, compound with iron (3:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.312 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
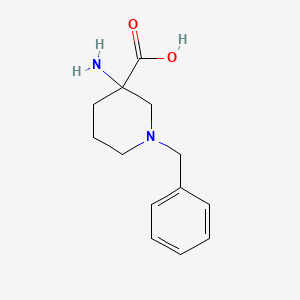
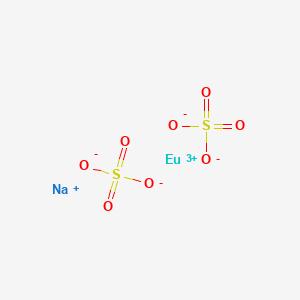

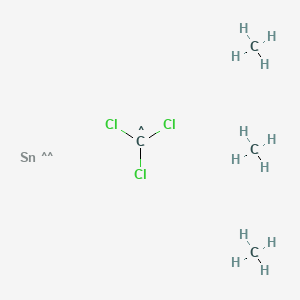
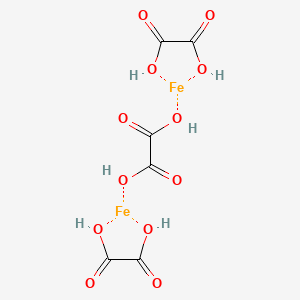
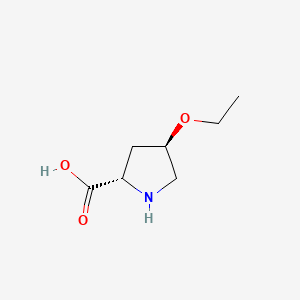
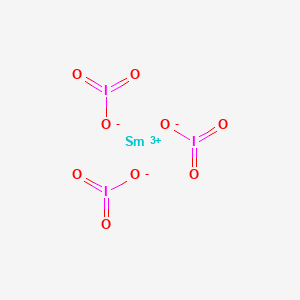
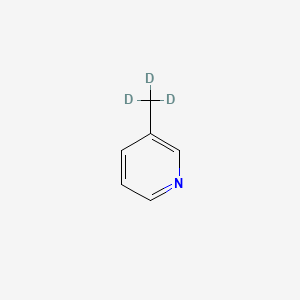
![(5R,8R,9S,10S,13R,14S,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B576811.png)
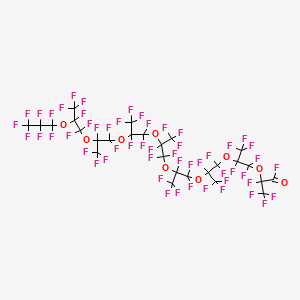
![3-(Perfluorophenyl)benzo[c]isoxazole](/img/structure/B576814.png)
